molecular formula C15H13N B099646 9-Phenanthrenemethanamine CAS No. 15398-91-1

9-Phenanthrenemethanamine

Cat. No.: B099646
CAS No.: 15398-91-1
M. Wt: 207.27 g/mol
InChI Key: BINPPAGEURCXIV-UHFFFAOYSA-N
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Description

9-Phenanthrenemethanamine is an organic compound belonging to the class of phenanthrenes and derivatives It is characterized by a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenanthrenemethanamine typically involves the reaction of phenanthrene with an appropriate amine source. One common method is the reductive amination of phenanthrene-9-carboxaldehyde using ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the high purity of the final product. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding phenanthrene derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various hydrogenated derivatives using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of various substituted phenanthrene derivatives. Common reagents include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Phenanthrene-9-carboxylic acid.

    Reduction: 9-Phenanthrenemethanol.

    Substitution: 9-Bromophenanthrene, 9-Nitrophenanthrene.

Scientific Research Applications

9-Phenanthrenemethanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various phenanthrene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 9-Phenanthrenemethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    9-Phenanthrenemethanol: A hydroxylated derivative of 9-Phenanthrenemethanamine.

    9-Bromophenanthrene: A brominated derivative with similar structural features.

    9-Nitrophenanthrene:

Comparison: this compound is unique due to its amine functional group, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

phenanthren-9-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINPPAGEURCXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60331241
Record name 9-Phenanthrenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15398-91-1
Record name 9-Phenanthrenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60331241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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